molecular formula C11H8O3 B11905478 2,8-Dihydroxy-1-naphthaldehyde

2,8-Dihydroxy-1-naphthaldehyde

Cat. No.: B11905478
M. Wt: 188.18 g/mol
InChI Key: UKIFYOKWIOOMJC-UHFFFAOYSA-N
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Description

2,8-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 2 and 8, and an aldehyde group at position 1. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydroxylation using metal catalysts. These methods are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,8-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other photoluminescent materials.

Mechanism of Action

The primary mechanism by which 2,8-Dihydroxy-1-naphthaldehyde exerts its effects involves excited-state intramolecular proton transfer (ESIPT). This process leads to significant changes in the compound’s photophysical properties, such as dual fluorescence emission. The molecular targets and pathways involved include the formation of tautomers and the interaction with various molecular environments, which can influence the compound’s behavior under different conditions .

Comparison with Similar Compounds

    1,8-Dihydroxy-2-naphthaldehyde: Similar in structure but with hydroxyl groups at positions 1 and 8.

    2-Hydroxy-1-naphthaldehyde: Lacks one hydroxyl group compared to 2,8-Dihydroxy-1-naphthaldehyde.

    2,3-Dihydroxy-1-naphthaldehyde: Hydroxyl groups at positions 2 and 3 instead of 2 and 8.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which significantly influences its photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and other photochemical behaviors .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2,8-dihydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H

InChI Key

UKIFYOKWIOOMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O

Origin of Product

United States

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